molecular formula C23H23N3O3 B244688 N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide

Numéro de catalogue B244688
Poids moléculaire: 389.4 g/mol
Clé InChI: SIEXZMRFCKWFDN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mécanisme D'action

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide binds to the active site of BTK and inhibits its kinase activity. BTK is a key enzyme in the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. Inhibition of BTK leads to downstream inhibition of several signaling pathways, including the PI3K/AKT/mTOR and NF-κB pathways, which are involved in cell survival and proliferation.
Biochemical and physiological effects:
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide has been shown to induce apoptosis and growth inhibition of B-cells in vitro and in vivo. In addition, N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide has been shown to inhibit the production of cytokines and chemokines that promote the survival and proliferation of B-cells. N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models of B-cell malignancies.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide is its specificity for BTK, which reduces off-target effects and toxicity. Another advantage is its oral bioavailability, which allows for convenient administration in preclinical and clinical studies. However, one limitation of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide is its potential for drug resistance, as mutations in BTK can lead to reduced sensitivity to BTK inhibitors. Another limitation is the potential for adverse effects, such as bleeding and infection, which have been observed in clinical trials.

Orientations Futures

For the research and development of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide include the evaluation of its efficacy and safety in clinical trials for the treatment of various B-cell malignancies. In addition, the combination of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide with other anti-cancer agents, such as venetoclax and immune checkpoint inhibitors, is an area of active investigation. The identification of biomarkers that predict response to N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide and the development of strategies to overcome drug resistance are also important areas of research. Finally, the evaluation of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide in other diseases, such as autoimmune disorders and inflammatory diseases, is an area of potential future exploration.

Méthodes De Synthèse

The synthesis of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide involves several steps, starting with the reaction of 4-methylbenzoyl chloride with 4-aminophenyl piperazine to form N-(4-aminophenyl)-4-methylbenzamide. This intermediate is then reacted with 2-furoyl chloride to obtain the final product, N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide.

Applications De Recherche Scientifique

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide inhibits BTK phosphorylation and downstream signaling pathways, leading to apoptosis and growth inhibition of B-cells. In vivo studies have demonstrated the efficacy of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide in reducing tumor growth and improving survival in mouse models of B-cell malignancies.

Propriétés

Formule moléculaire

C23H23N3O3

Poids moléculaire

389.4 g/mol

Nom IUPAC

N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-4-methylbenzamide

InChI

InChI=1S/C23H23N3O3/c1-17-4-6-18(7-5-17)22(27)24-19-8-10-20(11-9-19)25-12-14-26(15-13-25)23(28)21-3-2-16-29-21/h2-11,16H,12-15H2,1H3,(H,24,27)

Clé InChI

SIEXZMRFCKWFDN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4

SMILES canonique

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.